2-(3-Chloro-2-methylprop-2-en-1-yl)thiolane-2-carbaldehyde

Catalog No.
S15882731
CAS No.
M.F
C9H13ClOS
M. Wt
204.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Chloro-2-methylprop-2-en-1-yl)thiolane-2-carb...

Product Name

2-(3-Chloro-2-methylprop-2-en-1-yl)thiolane-2-carbaldehyde

IUPAC Name

2-[(E)-3-chloro-2-methylprop-2-enyl]thiolane-2-carbaldehyde

Molecular Formula

C9H13ClOS

Molecular Weight

204.72 g/mol

InChI

InChI=1S/C9H13ClOS/c1-8(6-10)5-9(7-11)3-2-4-12-9/h6-7H,2-5H2,1H3/b8-6+

InChI Key

IJYPIAQUSWTQBX-SOFGYWHQSA-N

Canonical SMILES

CC(=CCl)CC1(CCCS1)C=O

Isomeric SMILES

C/C(=C\Cl)/CC1(CCCS1)C=O

2-(3-Chloro-2-methylprop-2-en-1-yl)thiolane-2-carbaldehyde is a specialized organic compound characterized by its unique functional groups, including a thiolane ring and an aldehyde. Its chemical structure includes a chloro-substituted allyl group, which contributes to its reactivity and potential applications in various fields. The compound's molecular formula is C8H11ClOSC_8H_{11}ClOS, with a molecular weight of approximately 178.69 g/mol. The presence of both the thiolane and aldehyde functionalities makes it an interesting subject for

Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: The aldehyde can be reduced to form primary or secondary alcohols.
  • Nucleophilic Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and sodium hydroxide for nucleophilic substitution. Each reaction pathway can yield different derivatives that may possess distinct properties and activities.

Research on the biological activity of 2-(3-Chloro-2-methylprop-2-en-1-yl)thiolane-2-carbaldehyde is limited but suggests potential applications in pharmacology and agrochemicals. Compounds with similar structures have shown antimicrobial and antifungal properties, indicating that this compound might also exhibit bioactivity against various pathogens. Studies focusing on the interaction of such compounds with biological systems could reveal further insights into their therapeutic potential .

The synthesis of 2-(3-Chloro-2-methylprop-2-en-1-yl)thiolane-2-carbaldehyde typically involves several steps:

  • Formation of the Thiolane Ring: This can be achieved through cyclization reactions involving appropriate precursors that contain a sulfur atom.
  • Chlorination: The introduction of the chloro group can be performed using chlorinating agents under controlled conditions.
  • Aldehyde Formation: The final step involves converting a suitable precursor into the aldehyde functional group, often through oxidation reactions.

These synthetic routes may vary based on the desired yield and purity, as well as the availability of starting materials.

The unique structure of 2-(3-Chloro-2-methylprop-2-en-1-yl)thiolane-2-carbaldehyde lends itself to various applications:

  • Pharmaceuticals: Potential use in drug development due to its bioactive properties.
  • Agricultural Chemicals: Possible application as a pesticide or fungicide, given its structural similarities to other bioactive compounds.
  • Chemical Intermediates: Useful in synthesizing other complex organic molecules in research and industrial settings.

Its versatility makes it a valuable compound for further exploration in both academic and industrial research contexts.

Interaction studies involving 2-(3-Chloro-2-methylprop-2-en-1-yl)thiolane-2-carbaldehyde focus on its reactivity with various biological targets. Preliminary studies may include:

  • Enzyme Inhibition: Investigating whether the compound inhibits specific enzymes related to disease pathways.
  • Binding Affinity: Assessing how well the compound binds to target proteins or receptors.

These studies are crucial for understanding the compound's potential therapeutic effects and mechanisms of action .

Several compounds share structural features with 2-(3-Chloro-2-methylprop-2-en-1-yl)thiolane-2-carbaldehyde, allowing for comparative analysis:

Compound NameStructural FeaturesUnique Aspects
3-Chloro-2-methylpropeneChloro-substituted alkeneLacks thiolane ring
ThiolaneSaturated five-membered ring containing sulfurNo aldehyde functionality
3-Chloro-thiopheneAromatic ring with chlorine and sulfurDifferent electronic properties due to aromaticity

The uniqueness of 2-(3-Chloro-2-methylprop-2-en-1-yl)thiolane-2-carbaldehyde lies in its combination of a thiolane ring, chloro-substituted allyl group, and an aldehyde, which provides distinct reactivity patterns not found in the other compounds listed. This combination allows for diverse synthetic pathways and potential applications in various fields.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

204.0375639 g/mol

Monoisotopic Mass

204.0375639 g/mol

Heavy Atom Count

12

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